![molecular formula C19H38O5SSi B14274713 [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate CAS No. 136379-61-8](/img/structure/B14274713.png)
[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate is a complex organic molecule featuring a naphthalene core with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate typically involves several key steps:
Formation of the Naphthalene Core: The initial step involves constructing the naphthalene core through a series of cyclization reactions.
Functional Group Introduction: Subsequent steps introduce the tert-butyl(dimethyl)silyl and methanesulfonate groups. This often involves protection-deprotection strategies to ensure selective functionalization.
Final Assembly: The final step involves coupling the functionalized naphthalene core with methanesulfonate under specific conditions, such as the use of a base like triethylamine in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the methanesulfonate group, yielding a simpler hydrocarbon structure.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) in an organic solvent.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of hydroxyl and methanesulfonate groups can interact with biological molecules, possibly leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure might interact with specific biological targets, offering potential as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its stability and reactivity.
Mécanisme D'action
The mechanism by which [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate exerts its effects depends on its application. In a biological context, it might interact with enzymes or receptors, altering their activity. The tert-butyl(dimethyl)silyl group could enhance its stability and bioavailability, while the methanesulfonate group might facilitate its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,4aS,5S,8R,8aR)-5-hydroxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate: Lacks the tert-butyl(dimethyl)silyl group, making it less stable.
[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] acetate: Similar structure but with an acetate group instead of methanesulfonate, affecting its reactivity.
Uniqueness
The presence of both tert-butyl(dimethyl)silyl and methanesulfonate groups in [(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate makes it unique
Propriétés
Numéro CAS |
136379-61-8 |
|---|---|
Formule moléculaire |
C19H38O5SSi |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate |
InChI |
InChI=1S/C19H38O5SSi/c1-17(2,3)26(7,8)24-16-10-12-19(5,20)15-13-14(23-25(6,21)22)9-11-18(15,16)4/h14-16,20H,9-13H2,1-8H3/t14-,15-,16+,18+,19-/m1/s1 |
Clé InChI |
DKSQDFQMUZQVFI-RFXPCRSYSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@H]1[C@](CC[C@@H]2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C |
SMILES canonique |
CC12CCC(CC1C(CCC2O[Si](C)(C)C(C)(C)C)(C)O)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



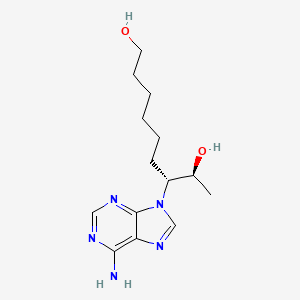
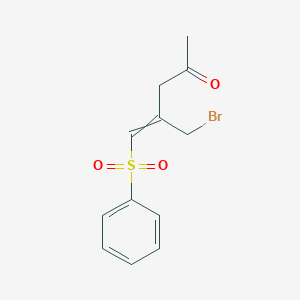
![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
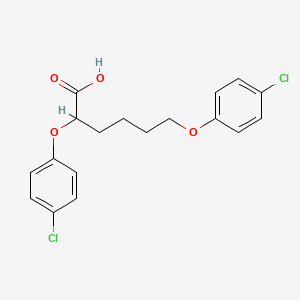

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)


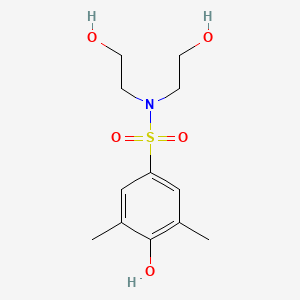
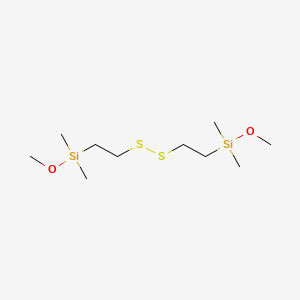
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
